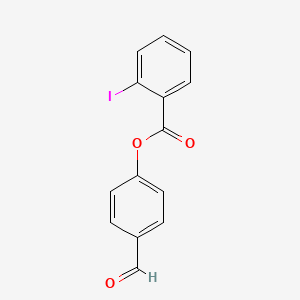

4-formylphenyl 2-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) 2-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHZRZRJROEDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Formylphenyl 2 Iodobenzoate and Analogues

Direct Synthesis Strategies

Direct synthesis of 4-formylphenyl 2-iodobenzoate (B1229623) involves the formation of the ester bond as the key step, connecting the two primary building blocks: 2-iodobenzoic acid and 4-hydroxybenzaldehyde (B117250). This approach is conceptually straightforward, relying on established esterification chemistry.

The efficiency of the direct esterification process is highly dependent on the chosen reaction conditions. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of aryl esters like 4-formylphenyl 2-iodobenzoate, a common method is the coupling of a carboxylic acid and a phenol.

Optimization studies for similar aryl ester syntheses often explore a variety of coupling agents and bases. The goal is to maximize the yield of the desired ester while minimizing side reactions and simplifying purification. A representative optimization table, based on common esterification conditions, might explore the impact of different reagents and solvents on the reaction's outcome.

Table 1: Representative Optimization of Esterification Conditions

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | DCC | DMAP | Dichloromethane (DCM) | Room Temp | Moderate |

| 2 | EDCI | DMAP | Dichloromethane (DCM) | Room Temp | Moderate-High |

| 3 | HBTU | DIPEA | Dimethylformamide (DMF) | Room Temp | High |

| 4 | SOCl₂ (via acid chloride) | Pyridine (B92270) | Toluene | 80 | High |

| 5 | p-TsOH (Fischer) | - | Toluene (with Dean-Stark) | 110 | Variable |

This table is illustrative and represents typical variables optimized for aryl ester synthesis. DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), SOCl₂ (Thionyl chloride), p-TsOH (p-Toluenesulfonic acid).

Precursor-Based Synthetic Routes

An alternative to direct synthesis involves the multi-step construction of the target molecule from simpler precursors. These routes often involve creating more complex aryl structures first, followed by the final esterification step, or modifying a pre-formed ester through coupling reactions.

In a precursor-based approach, the esterification reaction remains a crucial step. This can be achieved through several reliable methods:

From an Acyl Halide: 2-Iodobenzoic acid can be converted to the more reactive 2-iodobenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 4-hydroxybenzaldehyde in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to afford this compound in high yield. This method is often preferred for its speed and efficiency.

Fischer-Tropsch Esterification: This classic method involves reacting 2-iodobenzoic acid directly with 4-hydroxybenzaldehyde in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated in a solvent like toluene, and the water produced is removed using a Dean-Stark apparatus to drive the equilibrium towards the product. While effective, the harsh acidic conditions and high temperatures may not be suitable for sensitive substrates.

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. thieme-connect.com These reactions are particularly useful for synthesizing complex biaryl analogues of this compound, where the two aromatic rings are directly linked.

Palladium catalysts are central to many of the most powerful cross-coupling methodologies. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.gov For synthesizing analogues of this compound, one could envision a strategy where a biaryl precursor is first assembled. For instance, a suitably protected 4-formylphenylboronic acid could be coupled with a 2-iodobenzoate ester derivative. The reaction is prized for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.org Optimization often involves screening different palladium sources, ligands, bases, and solvent systems to achieve high yields. wikipedia.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the Pd center |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water | Solubilizes reactants and reagents |

| Temperature | Room Temperature to 120 °C | Influences reaction rate |

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing arylalkyne structures, which can be precursors to more complex analogues. For example, this compound could be reacted with a terminal alkyne to introduce an alkynyl substituent at the 2-position of the benzoate (B1203000) ring. The reaction is typically co-catalyzed by palladium and copper salts and requires a base. acs.org Copper-free versions have also been developed to circumvent issues like alkyne homocoupling.

Table 3: Typical Conditions for Sonogashira Coupling

| Component | Examples | Purpose |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Facilitates oxidative addition/reductive elimination |

| Cu Co-catalyst | CuI | Activates the terminal alkyne |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes and activates the Pd center |

| Base | Et₃N, DIPEA, Piperidine (B6355638) | Acts as base and often as solvent |

| Solvent | THF, DMF, Toluene | Solubilizes reactants and reagents |

| Temperature | Room Temperature to 100 °C | Influences reaction rate |

While palladium is the most common metal for these transformations, other transition metals, particularly nickel, have emerged as powerful alternatives.

Nickel-Catalyzed Coupling: Nickel catalysts can perform many of the same transformations as palladium, such as Suzuki-Miyaura type couplings. nih.gov A key advantage of nickel is its lower cost compared to palladium. Furthermore, nickel catalysts have been shown to be effective for coupling more challenging substrates, including less reactive aryl chlorides, and may offer different selectivity profiles. These reactions often employ similar components to their palladium-catalyzed counterparts, including phosphine (B1218219) ligands and a base, to facilitate the catalytic cycle.

Derivatization from Related Organoiodine Compounds

The formation of this compound can be efficiently accomplished by derivatizing existing organoiodine precursors, most notably 2-iodobenzoic acid and its activated forms. This approach is a common strategy in organic synthesis, allowing for the construction of complex molecules from readily available starting materials.

A primary method involves the esterification of 2-iodobenzoic acid with 4-hydroxybenzaldehyde. This reaction directly connects the two key fragments of the target molecule. To facilitate this transformation, the carboxylic acid group of 2-iodobenzoic acid is often activated. Standard coupling reagents used in ester synthesis can be employed for this purpose.

Furthermore, hypervalent iodine compounds derived from 2-iodobenzoic acid, such as 2-iodosobenzoic acid (IBA), can serve as precursors. nih.govresearchgate.net These compounds exhibit enhanced reactivity, potentially allowing for milder reaction conditions. The synthesis of IBAs from 2-iodobenzoic acid is a well-established process, often utilizing oxidizing agents like Oxone®. nih.govresearchgate.net Once formed, the IBA derivative can react with 4-hydroxybenzaldehyde to yield the desired ester.

The synthesis of analogues of this compound can be achieved by modifying either the iodinated aromatic ring or the formylphenyl moiety. For instance, using substituted 2-iodobenzoic acids or different phenolic aldehydes allows for the creation of a library of related compounds. An example of a related synthetic transformation is the preparation of tris(4-formylphenyl)amine (B39881) from triphenylamine, which involves a threefold Vilsmeier-Haack formylation, demonstrating a method to introduce the formyl group onto a phenyl ring system. researchgate.net

| Precursor | Reagent | Product | Reaction Type |

| 2-Iodobenzoic acid | 4-Hydroxybenzaldehyde | This compound | Esterification |

| 2-Iodosobenzoic acid (IBA) | 4-Hydroxybenzaldehyde | This compound | Acyl substitution |

| Triphenylamine | Vilsmeier Reagent (POCl₃, DMF) | Tris(4-formylphenyl)amine | Formylation |

Photochemical Synthesis Routes

Photochemical reactions offer a unique avenue for the synthesis and transformation of organic molecules, often providing access to products that are not achievable through traditional thermal methods. While specific literature detailing the direct photochemical synthesis of this compound is not prevalent, the reactivity of structurally similar compounds under photochemical conditions provides valuable insight into potential synthetic routes.

Research into the photochemistry of 2-acyloxybenzaldehydes has shown that these molecules can undergo intramolecular reactions upon irradiation. mdpi.com For example, 2-formylphenyl acetate (B1210297) and its derivatives have been observed to rearrange into 2-hydroxybenzofuranones when exposed to light. mdpi.com This transformation proceeds through an umpolung of the aldehyde reactivity.

This known photochemical reactivity suggests a potential pathway for either the synthesis or further derivatization of this compound. It is conceivable that a precursor molecule could be photochemically rearranged to form the target ester. Alternatively, this compound itself could potentially undergo photochemical transformations, leading to the formation of novel heterocyclic structures. The presence of the iodine atom and the formyl group provides multiple sites for photochemical activity, including potential C-I bond cleavage or intramolecular cyclization reactions.

| Starting Material Class | Photochemical Transformation | Potential Product Class | Key Feature |

| 2-Acyloxybenzaldehydes | Intramolecular Rearrangement | 2-Hydroxybenzofuranones | Umpolung of aldehyde reactivity mdpi.com |

| This compound | Hypothetical Intramolecular Cyclization | Fused Heterocyclic Systems | Presence of photoreactive groups (iodo and formyl) |

Further investigation into the photochemical behavior of this compound and its analogues is warranted to explore these potential synthetic pathways and to uncover novel molecular structures.

Advanced Spectroscopic and Structural Elucidation of 4 Formylphenyl 2 Iodobenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the molecular structure of organic compounds in solution.

Detailed Spectral Assignment and Conformational Analysis

¹H NMR: The proton NMR spectrum of 4-formylphenyl 2-iodobenzoate (B1229623) would be expected to show distinct signals corresponding to the protons on the two aromatic rings and the aldehyde proton. The protons on the 4-formylphenyl ring would likely appear as two doublets in the aromatic region, integrating to two protons each, due to their para-substitution. The aldehydic proton would be a singlet in the downfield region, typically around 10 ppm. The protons of the 2-iodobenzoate ring would present a more complex splitting pattern due to their ortho-substitution.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. This would include the carbonyl carbons of the ester and aldehyde groups, the carbon atom bonded to iodine, and the aromatic carbons. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Conformational analysis in solution could be further investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space correlations between protons, providing information about the preferred spatial arrangement of the two aromatic rings relative to each other.

Mass Spectrometry (HRMS, LC-MS) for Molecular Confirmation and Solution State Studies

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis of 4-formylphenyl 2-iodobenzoate (C₁₄H₉IO₃) would provide its exact mass. The theoretical monoisotopic mass would be calculated and compared to the experimental value, confirming the elemental formula with high accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of the compound and study its behavior in solution. The retention time from the LC would be characteristic of the compound under specific chromatographic conditions, while the mass spectrometer would confirm its identity.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystal Packing and Unit Cell Analysis

An X-ray crystallographic study would determine the crystal system, space group, and unit cell dimensions of this compound. This analysis would also reveal how the molecules are arranged in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking that stabilize the crystal structure.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester and aldehyde functional groups. A strong absorption band for the ester carbonyl (C=O) stretch would be anticipated, typically in the range of 1720-1740 cm⁻¹. Another distinct carbonyl stretching band for the aldehyde group would also be present, usually around 1700 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aldehydic protons, as well as C-O stretching for the ester linkage, would be observed.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Detailed research findings and data tables for the PXRD analysis of this compound are not available in the reviewed literature.

Reactivity and Mechanistic Investigations of 4 Formylphenyl 2 Iodobenzoate

Reactivity of the Formyl Group

The formyl (aldehyde) group attached to the phenyl ring in 4-formylphenyl 2-iodobenzoate (B1229623) is a versatile functional group that serves as an electrophilic site. Its reactivity is dominated by nucleophilic additions and condensation reactions, allowing for a wide array of chemical transformations.

Condensation Reactions

Condensation reactions involving the formyl group are fundamental for extending the molecular framework. These reactions typically involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a water molecule.

Knoevenagel Condensation : This reaction involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgyoutube.com For instance, 4-formylphenyl 2-iodobenzoate can react with substances like malonic acid or ethyl acetoacetate. wikipedia.org The process starts with the deprotonation of the active methylene compound by the base to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated product. wikipedia.org The Doebner modification of this reaction uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to decarboxylation. organic-chemistry.org

Schiff Base Formation : The formyl group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. rasayanjournal.co.inmdpi.comuobasrah.edu.iq This reaction is crucial for synthesizing ligands for metal complexes and various biologically active compounds. The reaction proceeds by the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. rasayanjournal.co.in The synthesis is often carried out by refluxing the aldehyde and amine in a solvent like ethanol. rasayanjournal.co.inuobasrah.edu.iq

Nucleophilic Additions

The polarized carbon-oxygen double bond of the formyl group makes the carbonyl carbon highly susceptible to attack by nucleophiles. This reactivity allows for the introduction of a variety of functional groups.

Addition of Organometallic Reagents : Strong nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the formyl group. This reaction, after an acidic workup, results in the formation of a secondary alcohol. The specific alkyl, aryl, or vinyl group from the organometallic reagent is introduced into the molecule, providing a powerful method for creating new carbon-carbon bonds.

Wittig Reaction : The Wittig reaction is a highly effective method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The ylide acts as a nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses through a four-membered ring transition state to yield an alkene and triphenylphosphine (B44618) oxide. This reaction is particularly valuable for synthesizing alkenes with a defined geometry.

Reactivity of the Aryl Iodide Moiety

The aryl iodide portion of the this compound molecule is a key functional handle for forming new bonds through various transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly reactive towards oxidative addition to low-valent metal centers, which is the initial step in many catalytic cycles.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The aryl iodide serves as an excellent electrophile in some of the most powerful C-C bond-forming reactions in modern organic synthesis.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust and widely used method for constructing biaryl systems. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira Coupling : This reaction creates a new carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex, with copper(I) iodide often used as a co-catalyst, in the presence of a base like triethylamine. This method provides direct access to arylated alkynes, which are important structures in materials science and medicinal chemistry.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, replacing a hydrogen atom. The reaction typically proceeds via oxidative addition of the aryl iodide to palladium, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product and regenerate the catalyst.

A summary of typical conditions for these reactions is presented below.

| Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine | THF, DMF |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Ligand Effects and Catalyst Loading Optimization

The success of metal-catalyzed cross-coupling reactions is highly dependent on optimizing reaction parameters, particularly the choice of ligand and the concentration of the catalyst.

Catalyst Loading Optimization : From both an economic and environmental perspective, it is desirable to use the lowest possible amount of the precious metal catalyst. Research in this area focuses on developing highly active catalytic systems that can achieve high turnover numbers (TON) and turnover frequencies (TOF). This involves fine-tuning the reaction conditions—such as temperature, solvent, and base—in conjunction with the catalyst and ligand system to maximize efficiency while minimizing catalyst decomposition.

Stereochemical Outcomes in Coupling Reactions

When cross-coupling reactions create new stereocenters or geometric isomers, controlling the stereochemical outcome is paramount.

In the Heck reaction , the stereochemistry of the resulting alkene product is often determined by the reaction mechanism. The reaction typically favors the formation of the E (trans) isomer due to the syn-addition of the aryl group and the palladium catalyst across the double bond, followed by a syn-β-hydride elimination.

For reactions involving chiral substrates or the use of chiral ligands, asymmetric induction can lead to the formation of enantiomerically enriched products. While specific stereochemical studies involving this compound are not broadly documented, the general principles of stereocontrol in cross-coupling reactions would apply. The inherent chirality of a ligand can create a chiral environment around the metal center, influencing the way the substrates bind and react, thereby directing the stereochemical outcome of the product.

Hypervalent Iodine Chemistry and Related Transformations

The reactivity of this compound is intrinsically linked to the field of hypervalent iodine chemistry. Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than the standard octet of electrons in its valence shell. scripps.edu These reagents are valued in organic synthesis for their low toxicity, high reactivity, and ease of handling compared to many heavy metal-based oxidants. organic-chemistry.org

The central iodine atom in compounds like this compound can exist in a hypervalent state, typically as an aryl-λ³-iodane (Iodine(III)) or aryl-λ⁵-iodane (Iodine(V)). princeton.edu The structure of these species is often described by a pseudotrigonal bipyramidal geometry, where the most electronegative ligands occupy the apical positions. scripps.eduumn.edu This arrangement is due to the formation of a three-center, four-electron (3c-4e) bond, which is weaker and longer than a standard covalent bond. scripps.eduumn.edu

The key to the reactivity of hypervalent iodine compounds lies in two fundamental processes:

Ligand Exchange: The iodine center is highly electrophilic, making it susceptible to nucleophilic attack. This allows for the exchange of ligands at the iodine atom, a crucial step in many transformations. scripps.eduprinceton.edu

Reductive Elimination: The hypervalent iodine atom readily undergoes reduction to its more stable divalent state (iodide). This process results in the reductive elimination of the ligands, often with the formation of a new bond between them. The phenyliodonio group is an excellent leaving group, estimated to be about 10⁶ times better than triflate, which drives these reactions forward. princeton.edu

In the context of this compound, these principles are often exploited in reactions where the iodobenzoate moiety acts as a precursor to other reactive intermediates or participates directly in bond-forming events. For instance, oxidation of the iodide can generate a hypervalent iodine species in situ, which can then mediate a variety of transformations, including oxidations and cyclizations. organic-chemistry.org

Halogen Exchange Reactions

The iodine atom in this compound is susceptible to halogen exchange reactions, a classic transformation in organic chemistry. The most well-known of these is the Finkelstein reaction, which typically involves the conversion of an alkyl or aryl chloride or bromide to the corresponding iodide using an iodide salt. Conversely, the iodine atom on an aryl ring, such as in this compound, can be replaced by other halogens like bromine or chlorine.

These exchange reactions are often equilibrium-driven and can be catalyzed by transition metals, such as copper. researchgate.net For example, the use of CuCN can facilitate the exchange of an iodide for a cyanide group, while other copper or palladium catalysts can be used for coupling reactions that effectively replace the halogen. researchgate.net The success of these reactions depends on factors like the choice of solvent, the nature of the halide source, and the presence of appropriate catalysts.

Intramolecular and Intermolecular Cyclization Reactions

A significant application of this compound and related structures is in the synthesis of heterocyclic compounds, particularly xanthones, through cyclization reactions. nih.govresearchgate.net Xanthones are a class of organic compounds with a distinctive three-ring system that exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. nih.govnih.gov

The synthesis of xanthones can be achieved through a tandem reaction involving the intermolecular coupling of an aryne with a substituted benzoate (B1203000), like this compound, followed by an intramolecular electrophilic cyclization. nih.gov In a typical procedure, an aryne precursor, such as o-(trimethylsilyl)phenyl triflate, is treated with a fluoride (B91410) source like cesium fluoride (CsF) to generate the highly reactive benzyne (B1209423) intermediate. This intermediate is then trapped by the phenoxide generated from the benzoate ester. The resulting diaryl ether intermediate subsequently undergoes an intramolecular Friedel-Crafts-type acylation to yield the xanthone (B1684191) core. nih.gov

The efficiency of this one-step process is highly dependent on the reaction conditions. The table below summarizes optimization studies for a similar reaction, highlighting the impact of the fluoride source and solvent on the yield of the cyclized xanthone product.

Table 1: Optimization of Xanthone Synthesis via Aryne Coupling and Cyclization Reaction of methyl salicylate (B1505791) (1a) and o-(trimethylsilyl)phenyl triflate (2a). Data sourced from a study on analogous xanthone synthesis. nih.gov

| Entry | Fluoride Source (equiv.) | Solvent | Temp (°C) | Time (h) | Product Ratio (Coupling:Xanthone) | Combined Yield (%) |

| 1 | CsF (4) | MeCN | RT | 12 | 40:60 | 80 |

| 7 | CsF (4) | THF | 65 | 24 | 10:90 | 92 |

| 11 | TBAF (4) | THF | RT | 3 | 92:8 | 85 |

| 12 | CsF (2) | THF | 65 | 24 | 8:92 | 65 |

This methodology provides a general and efficient route to biologically important heterocycles under relatively mild conditions, avoiding the harsh acids or toxic metals often required in traditional methods. nih.gov

Radical Reaction Pathways and Their Characterization

While many reactions involving hypervalent iodine reagents proceed through ionic pathways, the potential for radical mechanisms also exists. Hypervalent iodine compounds can initiate radical reactions, often through the homolytic cleavage of a bond to the iodine atom.

In the context of cyclization reactions mediated by hypervalent iodine, radical intermediates have been proposed. For example, in the synthesis of 2-substituted benzothiazoles from thioformanilides using Dess-Martin periodinane (a hypervalent iodine(V) reagent), the proposed mechanism involves the formation of a thiyl radical intermediate which then cyclizes onto the aromatic ring. organic-chemistry.org

Although direct evidence for a radical pathway in reactions specifically involving this compound is not extensively documented in the provided context, it remains a plausible alternative or competing pathway, particularly under photochemical conditions or in the presence of radical initiators. Characterization of such pathways would typically involve techniques like electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates or the use of radical trapping agents to see their effect on the reaction outcome.

Detailed Mechanistic Hypotheses and Experimental Validation

The primary mechanistic hypothesis for the reactivity of this compound in the synthesis of polycyclic aromatic compounds like xanthones involves a tandem ionic process. nih.gov

The proposed mechanism consists of the following key steps:

Aryne Generation: An aryne precursor, like o-(trimethylsilyl)phenyl triflate, reacts with a fluoride source (e.g., CsF) to generate benzyne.

Nucleophilic Attack: The this compound is deprotonated at a suitable position (or the ester is cleaved to a phenoxide) to form a nucleophile. This nucleophile attacks the highly electrophilic aryne intermediate.

Intermediate Formation: This intermolecular coupling results in the formation of a diaryl ether or a similar adduct.

Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular electrophilic aromatic substitution (such as a Friedel-Crafts acylation) where the carbonyl group attacks the adjacent aromatic ring, leading to the closure of the central ring of the xanthone skeleton. nih.gov

Experimental validation for this mechanism comes from the isolation and characterization of intermediates and the systematic optimization of reaction conditions. For example, studies have shown that the choice of the fluoride source and solvent significantly impacts the ratio of the simple coupling product to the final cyclized xanthone, which supports the tandem nature of the reaction. nih.gov The use of cesium fluoride in tetrahydrofuran (B95107) at elevated temperatures was found to be optimal for driving the reaction towards the desired cyclized product, yielding up to 92% of the xanthone. nih.gov These findings underscore a well-defined ionic pathway for this powerful synthetic transformation.

Computational and Theoretical Studies on 4 Formylphenyl 2 Iodobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of 4-formylphenyl 2-iodobenzoate (B1229623). This method provides a robust framework for examining the molecule's electronic structure, conformational landscape, and spectroscopic characteristics with a favorable balance between accuracy and computational cost.

The electronic properties of a molecule are fundamental to its reactivity. aps.org Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. youtube.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.com

For 4-formylphenyl 2-iodobenzoate, the HOMO is expected to be localized primarily on the 2-iodobenzoate ring, which is rich in electrons. In contrast, the LUMO is likely centered on the 4-formylphenyl moiety, particularly on the electron-withdrawing formyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Description | Predicted Location/Value |

|---|---|---|

| HOMO | Electron-donating capacity | Primarily on the 2-iodobenzoate ring |

| LUMO | Electron-accepting capacity | Primarily on the 4-formylphenyl ring and formyl group |

| Energy Gap (ΔE) | Indicator of chemical reactivity | A moderate gap is expected, suggesting decent stability. |

The three-dimensional structure of this compound is not rigid. Rotations around the single bonds, particularly the ester linkage (C-O-C) and the bond connecting the phenyl ring to the ester group, give rise to various conformers with different energy levels. Conformational analysis using DFT can identify the most stable, low-energy structures.

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic peaks would include the C=O stretching vibrations of the ester and aldehyde groups, and the C-I stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate the ¹H and ¹³C NMR chemical shifts. The predicted shifts are highly sensitive to the electronic environment of each nucleus and the molecule's conformation.

Molecular Dynamics Simulations

While DFT calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. researchgate.net By simulating the motion of atoms and molecules, MD can explore conformational changes, solvent effects, and the formation and breaking of noncovalent interactions in a more realistic, dynamic environment.

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis

To gain a deeper understanding of the chemical bonds within this compound, the Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) are employed.

QTAIM analyzes the electron density topology to define atoms and characterize the nature of chemical bonds. mdpi.com By locating bond critical points (BCPs) and analyzing properties like electron density (ρ) and its Laplacian (∇²ρ), one can classify interactions as shared (covalent) or closed-shell (like ionic or van der Waals). mdpi.com This is particularly useful for analyzing the C-I bond and weaker noncovalent interactions.

ELF maps the probability of finding an electron pair in a given region of the molecule. This provides a visual representation of core electrons, covalent bonds, and lone pairs, offering a clear picture of the electron distribution.

Table 2: Typical QTAIM Parameters for Bond Analysis

| Bond Type | Expected Laplacian (∇²ρ(r)) | Expected Total Energy Density (H(r)) | Classification |

|---|---|---|---|

| Covalent | < 0 | < 0 | Shared interaction |

| Moderate Hydrogen Bond | > 0 | < 0 | Partially covalent character |

Analysis of Noncovalent Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

Noncovalent interactions are crucial in determining the supramolecular assembly and crystal packing of this compound. mdpi.comnih.gov

Hydrogen Bonding: The molecule can act as a hydrogen bond acceptor at its oxygen atoms (from the formyl and ester groups). In the solid state, it can form C-H···O hydrogen bonds, which are weak but collectively significant for stabilizing the crystal structure. nih.govnih.gov

Halogen Bonding: A key interaction for this molecule is halogen bonding. The iodine atom possesses an electropositive region known as a σ-hole along the extension of the C-I bond. princeton.edu This σ-hole can interact attractively with a nucleophilic region, such as the oxygen atom of a carbonyl group on a neighboring molecule. mdpi.comnih.gov The directionality of this interaction is a defining feature.

Table 3: Summary of Potential Noncovalent Interactions

| Interaction Type | Donor | Acceptor | Typical Geometry |

|---|---|---|---|

| Hydrogen Bond | C-H (aromatic/formyl) | O (carbonyl/ester) | Distance: 2.2-3.2 Å, Angle: >110° |

| Halogen Bond | C-I (σ-hole) | O (carbonyl/ester) | Distance: < Sum of van der Waals radii, C-I···O Angle: ~180° |

Global Reactivity Parameters and Chemical Reactivity Prediction

The prediction of chemical reactivity, a cornerstone of modern chemical research, is greatly facilitated by the use of global reactivity parameters derived from computational chemistry. These parameters, rooted in Density Functional Theory (DFT), offer a quantitative framework to understand and anticipate the behavior of a molecule in chemical reactions. For the compound this compound, these descriptors provide crucial insights into its electronic structure and inherent reactivity.

Global reactivity parameters are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The difference in energy between these two frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability. A larger gap generally signifies lower reactivity and higher stability, as more energy is required to excite an electron from the HOMO to the LUMO.

Key global reactivity parameters include:

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from a system. It is calculated as the negative of electronegativity.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in the number of electrons. It is calculated from the HOMO-LUMO gap.

Global Softness (S): The inverse of hardness, softness indicates how easily the electron cloud of a molecule can be polarized.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

While specific DFT calculations for this compound are not publicly available in the searched literature, the principles of reactivity prediction using these parameters are well-established. For instance, the presence of the electron-withdrawing formyl group (-CHO) and the iodine atom is expected to influence the electron density distribution across the molecule, thereby affecting the energies of the frontier orbitals and the resulting reactivity parameters. The 2-iodobenzoate moiety, with its bulky iodine substituent, could also introduce steric factors that modulate the reactivity at the adjacent ester functional group.

To illustrate the application of these concepts, consider the hypothetical global reactivity parameters for this compound presented in the interactive table below. These values are for demonstrative purposes and are based on typical ranges observed for similar organic molecules.

Interactive Table: Hypothetical Global Reactivity Parameters for this compound

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.5 |

| HOMO-LUMO Gap | ΔE | 5.0 |

| Chemical Potential | μ | -4.0 |

| Chemical Hardness | η | 2.5 |

| Global Softness | S | 0.4 |

| Electrophilicity Index | ω | 3.2 |

From this hypothetical data, one could infer that this compound possesses a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity. The electrophilicity index indicates a significant electrophilic character, making it susceptible to attack by nucleophiles. The chemical hardness and softness values further characterize its resistance to deformation of its electron cloud.

It is important to emphasize that these are illustrative values. Accurate and reliable prediction of the chemical reactivity of this compound would necessitate dedicated computational studies using appropriate levels of theory and basis sets to calculate its specific global reactivity parameters. Such studies would provide a more definitive understanding of its chemical behavior.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While the synthesis of 4-formylphenyl 2-iodobenzoate (B1229623) can be logically deduced from standard esterification protocols—such as the reaction of 2-iodobenzoyl chloride with 4-hydroxybenzaldehyde (B117250)—future research could focus on developing more efficient and sustainable synthetic methods. sigmaaldrich.comnih.govtcichemicals.com

Key areas for exploration include:

One-Pot Syntheses: Developing a one-pot procedure starting from 2-iodobenzoic acid and 4-hydroxybenzaldehyde would enhance efficiency by reducing the number of isolation and purification steps. This could involve the in-situ activation of the carboxylic acid followed by esterification.

Catalytic Esterification: Investigating novel catalysts for the direct esterification could offer milder reaction conditions and improved yields compared to traditional methods that may require stoichiometric activating agents.

Flow Chemistry Approaches: The use of continuous flow reactors could enable better control over reaction parameters, improve safety for exothermic reactions, and allow for easier scalability of the synthesis.

Green Chemistry Routes: Research into solvent-free reaction conditions or the use of greener, bio-based solvents would align with the growing demand for environmentally benign chemical processes. acs.org

Investigation of Undiscovered Reactivity Modes

The presence of two distinct and reactive functional groups opens the door to a rich and largely unexplored reaction chemistry. Future studies should aim to systematically investigate the reactivity of both the aldehyde and the aryl iodide moieties, both independently and in concert.

Selective Functional Group Transformations: A primary focus would be the development of selective reactions that target one functional group while leaving the other intact. This would establish 4-formylphenyl 2-iodobenzoate as a versatile bifunctional building block. For example, the selective reduction of the aldehyde or its conversion to an imine without affecting the aryl iodide.

Intramolecular Cyclizations: The proximity of the functional groups could be exploited to synthesize novel heterocyclic scaffolds through intramolecular reactions. For instance, a palladium-catalyzed intramolecular C-H activation/arylation could potentially lead to the formation of a fluorenone-type structure.

Synergistic Reactivity: Investigating reactions where both functional groups participate in a concerted or sequential manner could lead to the discovery of novel transformations.

Cross-Coupling Reactions: The aryl iodide group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.govutas.edu.auresearchgate.netacs.orgwikipedia.org The reactivity of the aldehyde group under these conditions would need to be carefully evaluated to ensure its compatibility. Aromatic aldehydes are generally less reactive in nucleophilic additions than aliphatic aldehydes, which may offer a degree of inherent selectivity. vedantu.comlibretexts.orgfiveable.me

Expansion of Applications in Catalysis and Advanced Materials

The bifunctional nature of this compound makes it an attractive precursor for applications in catalysis and materials science. nih.govnih.govresearchgate.netwuxibiology.com

Ligand Synthesis for Homogeneous Catalysis: The aldehyde group can be readily converted into a variety of coordinating groups (e.g., imines, oximes, or phosphines via further functionalization). The resulting molecule could then be used as a ligand in transition metal catalysis, with the iodine atom serving as a handle for immobilization on a solid support or for the introduction of additional functionalities.

Monomer for Advanced Polymers: The aldehyde functionality can participate in condensation polymerization reactions to form novel polymers with unique properties conferred by the iodine atoms, such as high refractive index or flame retardancy. These polymers could find applications in optics or as advanced engineering plastics.

Synthesis of Metal-Organic Frameworks (MOFs): The aldehyde can be oxidized to a carboxylic acid, creating a bifunctional linker suitable for the synthesis of MOFs. The presence of the iodine atom within the MOF structure could be exploited for post-synthetic modification or to enhance gas sorption properties.

Precursor for Biologically Active Molecules: The core structure could serve as a scaffold for the synthesis of more complex molecules with potential pharmaceutical applications, leveraging the reactivity of both the aldehyde and aryl iodide groups to build molecular diversity.

Advanced Computational Modeling for Property Prediction and Mechanistic Insight

Computational chemistry offers a powerful tool to guide and accelerate experimental research on this compound. rsc.orgnumberanalytics.comnumberanalytics.comnih.govufl.edu

Prediction of Physicochemical Properties: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict key properties of the molecule, including its three-dimensional structure, electronic properties (e.g., electrostatic potential, frontier molecular orbitals), and spectroscopic signatures (e.g., NMR, IR).

Mechanistic Studies of Reactions: Computational modeling can provide detailed insights into the mechanisms of the potential reactions of this compound. This includes identifying transition states, calculating activation energies, and elucidating the role of catalysts. rsc.org Such studies can help in optimizing reaction conditions and predicting the feasibility of novel transformations.

Design of Novel Applications: Computational screening can be employed to predict the suitability of this compound and its derivatives for specific applications, such as their binding affinity as ligands for catalytic centers or their properties as building blocks for advanced materials.

A summary of the proposed future research directions is presented in the table below.

| Research Area | Proposed Methods | Expected Outcomes |

| Novel Synthetic Pathways | One-pot synthesis, catalytic esterification, flow chemistry, green solvents | More efficient, scalable, and sustainable routes to this compound. |

| Undiscovered Reactivity | Selective functional group transformations, intramolecular cyclizations, cross-coupling reactions | Establishment as a versatile bifunctional building block and discovery of novel chemical reactions. |

| Expanded Applications | Ligand synthesis, polymerization, MOF synthesis, scaffold for bioactive molecules | Development of new catalysts, advanced materials with unique properties, and potential pharmaceutical precursors. |

| Computational Modeling | DFT calculations, mechanistic studies, virtual screening | Accurate prediction of properties, detailed understanding of reaction mechanisms, and rational design of new applications. |

Q & A

Q. What are the optimal synthetic routes for preparing 4-formylphenyl 2-iodobenzoate, and how can reaction efficiency be validated?

- Methodological Answer : The compound is synthesized via esterification between 2-iodobenzoic acid and 4-formylphenol. A typical protocol involves coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) under nitrogen. For example, analogous ester syntheses use Na₂S₂O₅ in DMF to activate carbonyl groups . Reaction progress is monitored by TLC, and purification employs column chromatography. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of acid to phenol) and reaction time (12–24 hrs). Validation includes <sup>1</sup>H/<sup>13</sup>C NMR to confirm ester linkage (e.g., carbonyl resonance at ~168 ppm for benzoate) and iodobenzene signals (δ 7.3–8.1 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- <sup>1</sup>H NMR : Look for the formyl proton (δ ~9.8–10.0 ppm) and aromatic protons (δ 7.5–8.2 ppm for iodobenzene and formylphenyl groups).

- <sup>13</sup>C NMR : Confirm the ester carbonyl (δ ~165–168 ppm) and iodine-adjacent carbons (δ ~90–100 ppm for C-I coupling).

- FTIR : Ester C=O stretch (~1720 cm<sup>-1</sup>), formyl C=O (~1700 cm<sup>-1</sup>), and C-I (~500 cm<sup>-1</sup>).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 367.96 for C14H9IO3). Discrepancies in mass data may indicate incomplete purification or side products .

Advanced Research Questions

Q. How can this compound serve as a building block in covalent organic frameworks (COFs), and what design considerations apply?

- Methodological Answer : The formyl group enables Schiff-base condensations with amines (e.g., tris(4-aminophenyl)amine) to construct COFs. Design considerations include:

- Solvent Choice : Use high-boiling solvents (e.g., mesitylene/dioxane) for slow crystallization.

- Linker Geometry : Planar 2-iodobenzoate groups may introduce steric hindrance, requiring staggered vs. eclipsed COF layer arrangements .

- Porosity Analysis : After synthesis, validate pore size (7–27 Å) via N2 adsorption-desorption isotherms (BET surface area >700 m<sup>2</sup>/g) and PXRD to confirm crystallinity (e.g., P6/mmm symmetry) .

Q. What strategies resolve contradictions in crystallographic data during structural determination of this compound derivatives?

- Methodological Answer : Contradictions arise from disordered iodine atoms or twinning. Mitigation strategies include:

- Data Collection : High-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to enhance anomalous dispersion for iodine.

- Refinement Software : Use SHELXL for small-molecule refinement, applying restraints for thermal parameters (ADPs) of iodine .

- Twinning Analysis : If Rint > 0.1, apply TWIN/BASF commands in SHELXTL to model twin domains .

Q. How do computational methods (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The iodine atom’s σ-hole (electropositive region) facilitates oxidative addition in Suzuki-Miyaura couplings.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize transition states with Pd catalysts .

- Validation : Compare computed activation energies (~25–30 kcal/mol) with experimental Arrhenius plots from kinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.